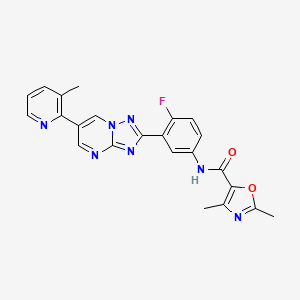
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide: is a chemical compound with the molecular formula C12H16ClN3O3 and a molecular weight of 285.73 g/mol It is characterized by the presence of a pyridazine ring substituted with a chloro group, a methoxyacetyl group, and a pivalamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide typically involves the following steps :
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions starting from appropriate precursors. This often involves the cyclization of hydrazine derivatives with diketones or other suitable compounds.
Introduction of Substituents: The chloro group and the methoxyacetyl group are introduced onto the pyridazine ring through substitution reactions
Formation of Pivalamide: The final step involves the formation of the pivalamide group through the reaction of the intermediate compound with pivaloyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyridazine derivatives .
科学的研究の応用
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
作用機序
The mechanism of action of N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Modulation of Gene Expression: It may influence the expression of genes involved in various physiological processes, thereby affecting cellular behavior.
類似化合物との比較
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide can be compared with other similar compounds, such as:
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)propionamide: Similar structure but with a propionamide group instead of a pivalamide group.
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)butyramide: Similar structure but with a butyramide group instead of a pivalamide group.
These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the pivalamide group, which may confer specific advantages in terms of stability, reactivity, and biological activity .
特性
IUPAC Name |
N-[6-chloro-5-(2-methoxyacetyl)pyridazin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)11(18)14-9-5-7(8(17)6-19-4)10(13)16-15-9/h5H,6H2,1-4H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYZCKQGIAZBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C(=C1)C(=O)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)



![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)

![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)


![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)


